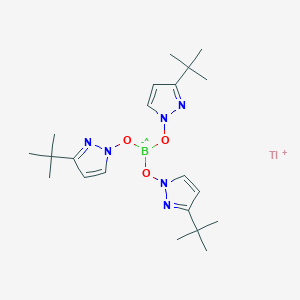

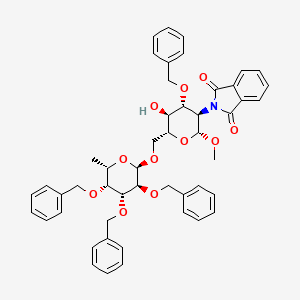

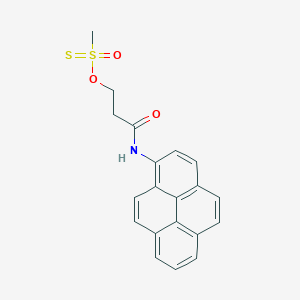

![molecular formula C18H32N2O13 B1140019 (2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid CAS No. 60280-58-2](/img/structure/B1140019.png)

(2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid is a complex organic molecule with significant biological and chemical properties. This compound is characterized by multiple hydroxyl groups, an acetamido group, and a complex glycosidic linkage, making it a molecule of interest in various scientific fields.

Mecanismo De Acción

Target of Action

The primary target of the T Epitope, Threonyl is the T cells . T cells play a crucial role in controlling and driving the immune response with their ability to discriminate peptides derived from healthy as well as pathogenic proteins . They recognize and survey peptides (epitopes) presented by major histocompatibility complex (MHC) molecules on the surface of nucleated cells .

Mode of Action

The T Epitope, Threonyl interacts with its targets through a process known as aminoacylation . Threonyl-tRNA synthetase (TRS), also referred to as TRS and the target of anti-PL-7 autoantibodies, is an aminoacyl-tRNA synthetase that catalyzes the aminoacylation of tRNA by transferring threonine . This interaction results in changes at the molecular level, enabling the T cells to differentiate between native “self” peptides versus peptides deriving from pathogens, infections, or genomic mutations .

Biochemical Pathways

The T Epitope, Threonyl affects the NF-κB pathway . TRS promotes T Helper Type 1 Cell Responses by inducing dendritic cell maturation and IL-12 production via an NF-κB pathway . This pathway plays a crucial role in immune responses, and its activation leads to the production of various cytokines and immune cells .

Result of Action

The action of the T Epitope, Threonyl results in the activation of T cells . This activation is crucial for a well-functioning immune system and is shaped by a mechanism named central tolerance . The activation of T cells can lead to an immune response against pathogens, infections, or genomic mutations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and amide bond formation. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis or fermentation processes to achieve high yields and purity. These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential role in cellular processes and its interactions with biomolecules. It serves as a model compound for understanding glycosylation and amide bond formation in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development and disease treatment.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid: This compound shares structural similarities with other glycosylated amino acids and glycopeptides.

N-Acetylglucosamine: A monosaccharide derivative that is a building block for more complex carbohydrates.

Glycopeptides: Compounds that consist of a peptide linked to a carbohydrate moiety, often used in antibiotic development.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Propiedades

Número CAS |

60280-58-2 |

|---|---|

Fórmula molecular |

C18H32N2O13 |

Peso molecular |

484.5 g/mol |

Nombre IUPAC |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid |

InChI |

InChI=1S/C18H32N2O13/c1-5(9(19)16(28)29)30-17-10(20-6(2)23)15(12(25)8(4-22)31-17)33-18-14(27)13(26)11(24)7(3-21)32-18/h5,7-15,17-18,21-22,24-27H,3-4,19H2,1-2H3,(H,20,23)(H,28,29)/t5-,7-,8-,9+,10-,11+,12+,13+,14-,15-,17+,18+/m1/s1 |

Clave InChI |

VWNOCGQJSBAAFO-RBMHVKAPSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C |

SMILES |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |

SMILES canónico |

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C |

Sinónimos |

O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-threonine; Threonyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactopyranos_x000B_ide; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

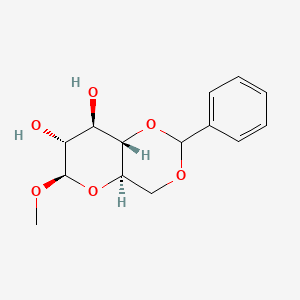

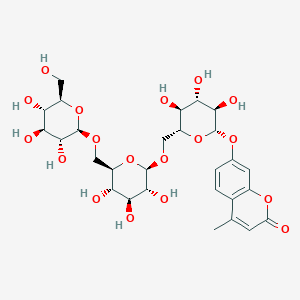

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

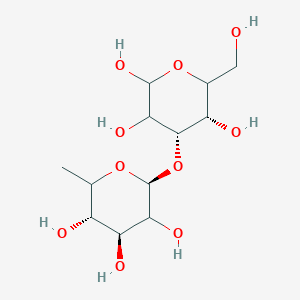

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)